Product packaging for Difluoroacetonitrile(Cat. No.:CAS No. 359-12-6)

Difluoroacetonitrile

Cat. No.: B1347018
CAS No.: 359-12-6
M. Wt: 77.03 g/mol
InChI Key: DQFXLCKTFSDWHB-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Nitriles in Modern Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in fluorinated compounds across diverse fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.netacs.org Fluorinated nitriles, a class of organic compounds characterized by the presence of both a fluorine atom and a nitrile (-C≡N) group, are particularly valuable synthetic intermediates. ontosight.ai The strong electron-withdrawing nature of fluorine atoms can enhance the reactivity of the nitrile group and confer unique characteristics to the resulting molecules. nih.gov

The incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation, a desirable trait in drug design. researchgate.net

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to dissolve in fats and lipids, which can improve its absorption and distribution in biological systems. ontosight.aixdbiochems.com

Altered Acidity/Basicity: The pKa of nearby functional groups can be significantly influenced by fluorine's inductive effects, impacting a molecule's interaction with biological targets. nih.gov

These properties have made fluorinated compounds, and by extension fluorinated nitriles, crucial in the development of new and improved pharmaceuticals and agrochemicals. acs.orgontosight.ai

Evolution of Academic Research on Difluoroacetonitrile

Academic research on this compound has evolved from initial synthetic preparations to a broader exploration of its reactivity and applications. Early studies likely focused on fundamental methods of its synthesis, such as the reaction of difluoroacetamide with a dehydrating agent like phosphorus pentoxide. nih.gov

More recent research has delved into the utility of this compound as a versatile reagent. For instance, it has been successfully employed in Houben-Hoesch reactions with arenes in the presence of a superacid like trifluoromethanesulfonic acid (CF₃SO₃H) to produce difluoromethyl ketones in good yields. nih.gov These reactions benefit from the enhanced electrophilic reactivity of the nitrilium ion intermediate, an effect amplified by the two fluorine substituents. nih.gov

Furthermore, research has expanded to include transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions have been developed to form aryldifluoronitriles, which are valuable precursors for various difluoroalkylarenes. escholarship.orgnih.gov These advanced synthetic methods have opened new avenues for incorporating the difluoromethyl group into complex molecular architectures. escholarship.org

Current Research Frontiers and Unanswered Questions for this compound Studies

Despite the progress made, several exciting frontiers and unanswered questions remain in the study of this compound.

Current Research Frontiers:

Development of Novel Catalytic Systems: A primary focus is on discovering more efficient and milder catalytic systems for reactions involving this compound. This includes exploring the use of earth-abundant metals to replace precious metals like palladium in cross-coupling reactions, which would offer significant cost and sustainability advantages. researchgate.netunibo.it

Asymmetric Synthesis: The development of stereoselective methods to introduce the this compound moiety into chiral molecules is a significant challenge and a highly sought-after goal. Achieving high levels of enantioselectivity would be a major breakthrough for the synthesis of new pharmaceuticals.

Applications in Materials Science: While much of the focus has been on life sciences, the unique properties of the difluoromethyl group suggest potential applications in materials science. Research into incorporating this compound-derived units into polymers or other materials to enhance properties like thermal stability and chemical resistance is an emerging area. xdbiochems.com

Unanswered Questions:

Mechanistic Intricacies: While reactions involving this compound are known to proceed, the detailed mechanisms, particularly for transition metal-catalyzed processes, are not always fully understood. unibo.it A deeper mechanistic insight could lead to the rational design of more efficient catalysts and reaction conditions.

Full Scope of Reactivity: The full range of chemical transformations that this compound can undergo is still being explored. Investigating its reactivity with a wider array of substrates and under different reaction conditions could uncover novel synthetic methodologies.

Taming Reactivity for Broader Applications: this compound is a highly reactive and volatile compound. nih.gov Developing safer and more convenient handling methods and "tamed" reagents that deliver the this compound unit would broaden its accessibility and applicability for a wider range of chemists.

The ongoing exploration of these frontiers and the quest to answer these fundamental questions will undoubtedly continue to drive innovation in the chemistry of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HF2N B1347018 Difluoroacetonitrile CAS No. 359-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HF2N/c3-2(4)1-5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFXLCKTFSDWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189458
Record name Acetonitrile, difluoro-
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Molecular Weight

77.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

359-12-6
Record name Acetonitrile, difluoro-
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Record name Acetonitrile, difluoro-
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Record name Acetonitrile, difluoro-
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Record name Difluoroacetonitrile
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Advanced Synthetic Methodologies for Difluoroacetonitrile and Its Analogues

Direct Synthesis Routes to Difluoroacetonitrile

Direct methods for the preparation of this compound often involve readily available starting materials and aim for efficient, high-yield transformations.

A significant route to this compound involves the reaction of halogenated precursors with a cyanide source. ontosight.ai For instance, 2-chloro-2,2-difluoroacetonitrile can be synthesized from the reaction of chlorodifluoromethane (B1668795) with cyanide. ontosight.ai This method leverages the reactivity of the halogenated methane (B114726) derivative to introduce the nitrile functionality. Another approach involves the reaction of difluoromethane (B1196922) with cyanogen (B1215507) chloride at high temperatures. google.com The use of metal fluorides, such as potassium fluoride (B91410), can facilitate halogen exchange reactions to form the desired fluorinated compounds in situ from chlorinated or brominated precursors. google.com

A common industrial synthesis involves the reaction of chlorodifluoromethane with sodium cyanide. lookchem.com This reaction serves as a key step in producing this compound, which is a crucial intermediate for various pharmaceuticals. lookchem.com

Table 1: Synthesis of this compound from Halogenated Precursors

PrecursorReagentProductNotes
ChlorodifluoromethaneCyanide2-Chloro-2,2-difluoroacetonitrileServes as a precursor to other fluorochemicals. ontosight.ai
DifluoromethaneCyanogen chlorideThis compoundRequires high temperatures. google.com
Monohalogenated or dihalogenated acetic acidMetal fluoride (e.g., Potassium fluoride)Difluoroacetic acid derivativesHalogen exchange reaction. google.com
ChlorodifluoromethaneSodium CyanideThis compoundKey industrial synthesis method. lookchem.com

The dehydration of difluoroacetamide is a direct and effective method for the synthesis of this compound. researchgate.net This transformation is typically achieved using a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). researchgate.net The reaction involves heating the amide with the dehydrating agent to eliminate a molecule of water, yielding the corresponding nitrile. researchgate.net This method is a classical approach in nitrile synthesis and has been successfully applied to produce various fluoroalkyl cyanides. researchgate.net

Table 2: Dehydration of Difluoroacetamide

Starting MaterialDehydrating AgentProductReference
DifluoroacetamidePhosphorus pentoxide (P₄O₁₀)This compound researchgate.net

Direct fluorination of acetonitrile (B52724) presents another pathway to this compound. researchgate.netgoogle.comgoogle.com This method involves the reaction of acetonitrile with a fluorinating agent. Elemental fluorine, often diluted with an inert gas, can be used for direct fluorination in suitable solvents like acetonitrile itself or formic acid. google.comgoogle.comdur.ac.uk The reaction conditions, including the concentration of fluorine and the choice of solvent, are critical to control the selectivity and yield of the desired difluorinated product. google.comgoogle.com Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) are also employed in modern fluorination strategies. brittonsfu.com

Another approach starting from a related compound involves the oxidation of difluoromethane with nitric acid to produce difluoronitromethane, which is then reduced to this compound. nbinno.com

Synthetic Pathways from Difluoroacetamide

Synthesis of Substituted this compound Derivatives

The synthesis of this compound derivatives often involves the modification of a pre-existing this compound core or the construction of the this compound moiety on a more complex molecular scaffold.

Nucleophilic substitution reactions are a cornerstone for the synthesis of various substituted organic compounds, including derivatives of this compound. solubilityofthings.comthermofisher.com These reactions involve an electron-rich nucleophile attacking an electrophilic center, leading to the replacement of a leaving group. solubilityofthings.comthermofisher.com In the context of this compound chemistry, this can involve the substitution of a halogen atom on a this compound derivative. sci-hub.sebeilstein-journals.org For example, the nitrile group in 2,2-difluoro-2-(2-methylphenyl)acetonitrile (B3116365) can participate in nucleophilic substitution reactions. The versatility of this approach allows for the introduction of a wide range of functional groups. solubilityofthings.combeilstein-journals.orgmdpi.com

The synthesis of highly fluorescent diketopyrrolopyrrole (DPP) derivatives has been achieved through nucleophilic aromatic substitution reactions on pentafluorophenyl groups with thiols and phenols. beilstein-journals.org Similarly, substituted pyridines can be synthesized by reacting halopyridines with various nucleophiles. sci-hub.se Isocyanides have also been shown to act as versatile nucleophiles in Sₙ2 reactions with alkyl halides. nih.gov

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and are particularly useful for synthesizing aryldifluoronitriles. escholarship.orgberkeley.edubeilstein-journals.orgnih.govmdpi.com Copper-catalyzed reactions, in particular, have gained prominence due to the low cost and high efficiency of copper catalysts. organic-chemistry.orgorganic-chemistry.orgrsc.orgnih.gov

A notable example is the copper-catalyzed cross-coupling reaction to form aryldifluoronitriles. escholarship.orgescholarship.org In this methodology, an α-silylthis compound reagent is coupled with aryl halides in the presence of a copper catalyst, affording the desired aryldifluoronitriles in moderate to high yields. escholarship.orgescholarship.org This approach demonstrates good functional group tolerance. escholarship.org The development of such reactions is crucial as aryldifluoronitriles are present in several biologically active compounds. escholarship.org The mechanism of copper-catalyzed arylation often involves Cu(I) and Cu(III) intermediates. organic-chemistry.orgresearchgate.net

Table 3: Copper-Catalyzed Synthesis of Aryldifluoronitriles

Reactant 1Reactant 2Catalyst SystemProductKey Features
α-Silylthis compoundAryl halidesCopper catalystAryldifluoronitrilesModerate to high yields, good functional group tolerance. escholarship.orgescholarship.org
β-DiketonesAryl halidesCu(I) or Cu(II) saltsα-Aryl ketonesLigand-free conditions, water assists C-C activation. organic-chemistry.org
Nitroalkanes(Hetero)aryl halides (Br, I)Cu/oxalamideα-Aryl substituted nitroalkanesBroad substrate scope, high catalyst turnover. nih.gov

Elucidation of Reactivity and Mechanistic Pathways of Difluoroacetonitrile

Fundamental Reactivity Profiles of the Difluoroacetonitrile Moiety

Electrophilic and Nucleophilic Interactions

This compound (CHF2CN) possesses a distinct chemical reactivity profile primarily influenced by the two fluorine atoms. These strongly electron-withdrawing atoms render the carbon atom of the nitrile group highly electrophilic, making it a prime target for nucleophilic attack. purkh.com This inherent electrophilicity is a key characteristic, driving its participation in a variety of chemical transformations. purkh.commasterorganicchemistry.com

Conversely, the presence of the fluorine atoms and the cyano group significantly increases the acidity of the α-hydrogen atom. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then function as a nucleophile in subsequent reactions. The interplay between the electrophilic nitrile carbon and the potentially nucleophilic α-carbon defines the fundamental reactivity of this compound. Cysteine sulfenic acids, for instance, exhibit both nucleophilic and electrophilic properties, allowing them to react with various nucleophiles like carbanions. nih.gov

Participation in Reductive Elimination Reactions (e.g., from palladium fluoroenolate complexes derived from this compound)

This compound is a valuable precursor in palladium-catalyzed cross-coupling reactions for the synthesis of α-aryldifluoromethyl compounds. nih.gov A critical step in these catalytic cycles is the reductive elimination from an arylpalladium difluoroenolate complex. nih.govberkeley.eduacs.org These intermediates are formed from the reaction of an organopalladium species with this compound. nih.govberkeley.edu

Research has shown that DPPF-ligated arylpalladium fluoroenolate complexes derived from this compound undergo reductive elimination in high yields. nih.govberkeley.eduacs.orgresearchgate.net The rate of this reductive elimination is influenced by the electronic properties of the fluoroenolate group. nih.govberkeley.eduresearchgate.net Specifically, reductive elimination is faster from complexes with less electron-withdrawing fluoroenolate groups. nih.govberkeley.eduresearchgate.net

Complex TypeReactivity in Reductive Elimination
DPPF-ligated arylpalladium fluoroenolate complexes from this compoundUndergo reductive elimination in high yields. nih.govberkeley.eduacs.orgresearchgate.net
Complexes with less electron-withdrawing fluoroenolate groupsFaster reductive elimination. nih.govberkeley.eduresearchgate.net
Complexes with more electron-withdrawing fluoroenolate groupsSlower reductive elimination. nih.govberkeley.eduresearchgate.net

Cycloaddition Reactions Involving the Nitrile Functionality

1,3-Dipolar Cycloadditions (e.g., with azide (B81097) anion)

The electron-deficient nature of the nitrile group in this compound makes it an effective dipolarophile for 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org A well-studied example is its reaction with the azide anion (N₃⁻), which acts as a 1,3-dipole. ukim.mknih.gov This reaction, often referred to as a Huisgen cycloaddition, typically proceeds through a concerted [3+2] cycloaddition mechanism to form a five-membered heterocyclic ring. nih.govwikipedia.orgwikipedia.org The strong electron-withdrawing effect of the difluoromethyl group enhances the reactivity of the nitrile towards the azide. ukim.mknih.gov

Mechanistic Investigations of Subsequent Ring Closure Pathways (e.g., tetrazole formation)

The reaction between this compound and an azide salt leads to the formation of a tetrazole. nih.govyoutube.com While the classical Huisgen cycloaddition is often described as concerted, density functional theory (DFT) calculations suggest that the formation of tetrazoles from nitriles and azides may proceed through a stepwise mechanism. ukim.mknih.gov This proposed pathway involves an initial nucleophilic attack of the azide on the nitrile carbon to form an imidoyl azide intermediate, which then cyclizes to the tetrazole. nih.gov The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile; more electron-withdrawing groups facilitate the reaction. ukim.mknih.gov The use of catalysts, such as zinc(II) salts, can also influence the reaction mechanism and rate by coordinating to the nitrile and increasing its electrophilicity. nih.gov

ReactantsReaction TypeProductMechanistic Notes
This compound and Azide Anion1,3-Dipolar Cycloaddition5-(difluoromethyl)tetrazoleThe reaction is facilitated by the electron-withdrawing difluoromethyl group. ukim.mknih.gov DFT calculations suggest a possible stepwise mechanism involving an imidoyl azide intermediate. nih.gov

Rearrangement Reactions and Isomerizations of this compound Derivatives

While this compound itself is a relatively stable molecule, its derivatives can undergo various rearrangement and isomerization reactions. wiley-vch.denumberanalytics.com These transformations are a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are reorganized to form a structural isomer. wiley-vch.denumberanalytics.com The specific type of rearrangement that a this compound derivative might undergo is highly dependent on the other functional groups present in the molecule and the reaction conditions employed. For example, the presence of a nearby hydroxyl group could potentially lead to a Payne-like rearrangement under basic conditions, or the formation of an oxime derivative could set the stage for a Beckmann rearrangement. libretexts.orgbdu.ac.in Similarly, photoisomerization is a possibility for derivatives containing a photoswitchable moiety like an azobenzene (B91143) group. polimi.it The high temperatures sometimes used in chemical synthesis can also induce isomerization in certain co-reagents used in reactions involving amino acid derivatives. google.com

Radical-Mediated Transformations and Associated Mechanisms

Radical reactions offer a powerful and versatile approach for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, radical-mediated transformations typically involve the generation of a this compound radical or a related difluoroalkyl radical, which can then participate in a variety of synthetic transformations.

The generation of radical species from precursors is often initiated by thermal, photochemical, or electrochemical methods. beilstein-journals.org For instance, radical precursors like N-hydroxyphthalimide (NHPI) esters can undergo reductive decarboxylative fragmentation to produce a substrate radical. beilstein-journals.org This process can be triggered by single-electron transfer (SET) under different conditions, highlighting the versatility of radical initiation. beilstein-journals.org

Once generated, these radical intermediates can undergo a cascade of reactions. A common pathway involves the intermolecular addition of the radical to an unsaturated bond, such as in an alkene, forming a new radical intermediate. beilstein-journals.orgnih.gov This new radical can then be trapped or undergo further transformations, such as cyclization or hydrogen atom transfer (HAT), to yield the final product. beilstein-journals.orgmdpi.com The efficiency and outcome of these reactions are often influenced by the stability of the radical intermediates and the reaction conditions.

Recent advancements have seen the rise of photoredox catalysis and the use of transition-metal catalysts in radical cross-coupling reactions, which has significantly broadened the scope of radical chemistry. beilstein-journals.org These methods often allow for milder reaction conditions and greater control over the reactivity.

Catalytic Applications in this compound Reactivity

Catalysis plays a pivotal role in modern organic synthesis, and the functionalization of this compound is no exception. Both transition metal and organocatalytic systems have been employed to facilitate its reactions, leading to the development of efficient and selective synthetic methodologies.

Transition metals are widely used to catalyze the synthesis of organofluorine compounds. beilstein-journals.org Their ability to exist in multiple oxidation states and participate in various mechanistic pathways makes them particularly suitable for activating and functionalizing otherwise inert bonds. beilstein-journals.org Palladium and copper are among the most commonly employed transition metals for these transformations due to their high efficiency and, in the case of copper, its low cost and abundance. beilstein-journals.orgbeilstein-journals.org

Transition metal-catalyzed reactions involving gem-difluoroalkenes, which can be conceptually related to the reactivity of this compound, often proceed through a β-fluoride elimination step. nih.gov In these reactions, a transition metal complex reacts with the difluoroalkene to form a β-fluoroalkylmetal intermediate, which then readily eliminates a fluoride (B91410) ion to generate a monofluoroalkene product. nih.gov

In the context of C-H functionalization, transition metal catalysts, often directed by a chelating group, can activate C-H bonds and facilitate their coupling with various partners. snnu.edu.cnrsc.org This strategy allows for the direct and selective introduction of functional groups, avoiding the need for pre-functionalized starting materials. beilstein-journals.org

Copper catalysis has emerged as a particularly powerful tool for difluoroalkylation reactions. mdpi.com Copper catalysts are advantageous due to their low cost, low toxicity, and broad availability. mdpi.com A common mechanistic feature in copper-catalyzed difluoroalkylation reactions is the generation of a difluoroalkyl radical (RCF2•). mdpi.com

For example, copper(I) species can react with bromodifluoroacetic acid derivatives to generate difluoroalkyl radicals. mdpi.com These radicals can then trigger a cascade of reactions, including radical addition, cyclization, and bromination sequences, leading to the formation of complex heterocyclic structures. mdpi.com

Copper catalysts have also been successfully employed in the C-H difluoroalkylation of various aromatic and heterocyclic compounds. mdpi.com In some instances, a catalytic amount of an oxidant like copper(II) acetate (B1210297) can be used to generate the transient difluoroalkyl radicals in situ. mdpi.com The versatility of copper catalysis is further demonstrated by its application in multicomponent reactions, where several chemical bonds are formed in a single operation, leading to a rapid increase in molecular complexity. mdpi.com The integration of photocatalysis with asymmetric copper catalysis has also opened up new avenues for developing novel reaction pathways and synthesizing a diverse range of chiral compounds. rsc.org

Applications of Difluoroacetonitrile in Advanced Chemical and Material Synthesis

Versatility as a Key Fluorine-Containing Building Block in Organic Synthesis

Difluoroacetonitrile serves as a versatile fluorine-containing building block, a fundamental component used to construct more complex molecules. lookchem.comsioc-journal.cn Its utility in organic synthesis is marked by its capacity to introduce the difluoromethyl group (-CHF₂) into various molecular scaffolds. This moiety is of particular interest in medicinal chemistry and agrochemistry, as the inclusion of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability and binding affinity. The compound's reactivity allows it to be a key intermediate in the development of new drugs and the enhancement of existing ones. lookchem.com

In the field of organic chemistry, its ability to participate in a diverse range of reactions makes it an invaluable tool for synthesizing complex organic molecules. lookchem.com Researchers utilize this compound to investigate new reaction pathways and create innovative synthetic methodologies. lookchem.com For instance, the copper-mediated cyanodifluoromethylation of aryl and heteroaryl iodides using a this compound derivative (TMSCF₂CN) demonstrates its applicability in late-stage functionalization of complex molecules, including analogues of FDA-approved pharmaceuticals. organic-chemistry.org This highlights its role not just as a starting material but as a sophisticated tool for molecular engineering.

Precursor for the Generation of Diverse Fluorochemicals

This compound functions as a precursor for a variety of other fluorochemicals. ontosight.ai A precursor is a compound that participates in a chemical reaction that produces another compound. In this capacity, the chemical structure of this compound is transformed to generate new fluorine-containing substances. This is a crucial aspect of the fluorochemical industry, which produces a wide range of materials from refrigerants to fluoropolymers. researchgate.net The synthesis of many specialized organofluorine compounds relies on the availability of such foundational precursors. sioc-journal.cnontosight.ai

Role in Polymer Science and Engineering of Fluorinated Materials

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers highly desirable for advanced applications. xdbiochems.com this compound plays a role in this field as a monomer or a precursor to monomers for creating these specialized materials. xdbiochems.com

This compound can be employed as a starting material for the synthesis of novel fluorinated polymers. xdbiochems.com Incorporating monomers containing the difluoromethyl group into a polymer chain can yield materials with enhanced properties. xdbiochems.comrsc.org The introduction of fluorine into polymers can modify thermal properties, decrease surface energy, and promote self-assembly. rsc.org Research into fluorinated hyperbranched polymers, for example, aims to combine the superior properties of fluorocarbons—such as chemical resistance and hydrophobicity—with improved processibility like high solubility and low viscosity. nih.gov While the synthesis of fluorous monomers can be challenging, their polymerization opens pathways to new materials that are otherwise inaccessible. rsc.org

The development of depolymerizable semi-fluorinated polymers represents a move towards sustainable functional materials. rsc.org For instance, polymers synthesized through ring-opening metathesis polymerization of monomers derived from functionalized cyclooctene (B146475) can exhibit tunable glass transition temperatures, excellent thermal stability, and hydrophobicity. rsc.org

Table 1: Properties of a Semi-fluorinated Polymer

Property Value Citation
Glass Transition Temperature (Tg) -2 °C to 88 °C rsc.org
Decomposition Onset Temperature > 280 °C rsc.org

The nitrile group (-C≡N) in this compound is a reactive site that can be targeted in polymerization reactions. Catalytic processes are central to the selective transformation of nitriles into other functional groups or for building polymer chains. bme.husioc-journal.cn The heterogeneous catalytic hydrogenation of nitriles is a widely used industrial method for producing primary amines, which are themselves important intermediates in the plastics industry. bme.hu

While direct polymerization of the nitrile group in this compound is a specific area of research, the broader field of nitrile catalysis provides the foundation for such developments. For example, studies on nitrile-butadiene rubber (NBR), a copolymer containing acrylonitrile, demonstrate the use of catalytic processes like metathesis to degrade and re-form polymer chains, paving the way for creating new, sustainable materials from nitrile-containing polymers. d-nb.inforesearchgate.net Catalytic systems involving transition metals are often employed to achieve high selectivity and efficiency in reactions involving the nitrile group. bme.husioc-journal.cn Research has shown that metallic nickel can promote the long-chain polymerization of dinitriles under hydrothermal conditions. mdpi.com

The incorporation of this compound or its derivatives into polymers allows for the design of advanced materials with properties tailored for specific applications. hkust.edu.hkappleacademicpress.com Advanced materials are engineered to have superior performance compared to conventional ones. taylorfrancis.com The ability to fine-tune material properties is crucial in fields ranging from electronics to biomedicine. hkust.edu.hk

By including fluorine-containing units derived from this compound, material scientists can control characteristics such as chemical resistance, thermal stability, and surface energy. xdbiochems.com For example, fluorinated polyurethanes exhibit low surface energy, excellent thermal stability, and chemical inertness, making them suitable for high-performance coatings, textiles, and biomedical devices. mdpi.com The synthesis of such polymers often involves designing specific fluorinated monomers to act as building blocks, thereby embedding the desired properties directly into the material's molecular structure. mdpi.com This approach enables the creation of materials for high-tech applications where precise performance characteristics are required. appleacademicpress.commdpi.com

Development of Nitrile Polymers and Copolymers through Catalytic Processes

Utility as a Reagent in Complex Organic Transformations

Beyond its role as a structural building block, this compound also functions as a reagent in complex organic transformations. lookchem.comorganic-chemistry.org A reagent is a substance added to a system to cause a chemical reaction. In this context, this compound's unique chemical structure facilitates specific transformations in other molecules. xdbiochems.com Its electron-withdrawing difluoromethyl group activates the nitrile for certain reactions, making it a valuable tool for constructing complex organic molecules in fields like medicinal chemistry and materials science. lookchem.comxdbiochems.com

For example, its participation in copper-mediated cyanodifluoromethylation allows for the direct introduction of a -CF₂CN group onto aromatic and heteroaromatic rings. organic-chemistry.org This type of reaction is highly valuable for the late-stage functionalization of drug candidates, where modifying a complex molecule without altering its core structure is essential. The ability of this compound to act as a reagent in such sophisticated transformations underscores its importance in modern synthetic chemistry. lookchem.comorganic-chemistry.org

Contributions to Agrochemical Research and Development

The incorporation of fluorine into active molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. ccspublishing.org.cn This principle is a cornerstone of modern agrochemical research, where the introduction of fluorinated functional groups is a key strategy in the development of new and more effective pesticides. nih.gov In this context, this compound (C₂HF₂N) emerges as a valuable chemical building block. scbt.com It serves as a key intermediate for the synthesis of complex organofluorine compounds used in agriculture. scbt.com The utility of fluorinated nitriles like this compound lies in their ability to introduce the difluoromethyl group or to be used in the construction of fluorinated heterocyclic systems, which are prevalent in many modern agrochemicals. nih.govgoogle.com

The difluoromethyl group is a critical component in a number of advanced fungicides, particularly within the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn These fungicides are vital for controlling a broad spectrum of plant diseases in various crops. ccspublishing.org.cn this compound is a useful reagent for synthesizing molecules containing the difluoromethyl moiety. While specific industrial synthesis routes for all commercial fungicides may vary, the fundamental chemistry relies on versatile building blocks like this compound to construct the core fluorinated structures.

For example, many modern fungicides are based on a pyrazole (B372694) ring containing a difluoromethyl group. nih.govccspublishing.org.cn this compound is a precursor that can be used in the formation of such critical heterocyclic intermediates. The compound's reactivity makes it a valuable tool for chemists developing new agricultural products aimed at overcoming pathogen resistance and improving crop yields. nih.gov

Below is a table of notable fungicides that feature the difluoromethyl group, illustrating the importance of this moiety in modern agrochemical design. Building blocks like this compound are essential for the synthesis of these types of advanced agricultural compounds.

Fungicide Chemical Class Significance of the Difluoromethyl Group
Benzovindiflupyr Pyrazole-carboxamide (SDHI)A key component of the toxophore, contributing to high efficacy against a broad spectrum of diseases, including soybean rust. ccspublishing.org.cn
Pydiflumetofen Pyrazole-carboxamide (SDHI)The difluoromethyl group on the pyrazole ring is crucial for its fungicidal activity. ccspublishing.org.cn
Inpyrfluxam Pyrazole-carboxamide (SDHI)Contains the difluoromethyl pyrazole carboxamide moiety, essential for its biological action. ccspublishing.org.cn
Fluoxapiprolin Piperidinyl thiazole (B1198619) isoxazolineSynthesized from precursors containing a difluoromethyl group, it is effective against oomycete pathogens like Phytophthora. ccspublishing.org.cnccspublishing.org.cn

Emerging and Niche Applications in Chemical Research and Innovation

Beyond its established role as a precursor in agrochemical synthesis, this compound is utilized in fundamental chemical research to explore novel synthetic methodologies and reaction pathways. Its unique electronic properties make it a subject of interest for developing innovative chemical transformations.

One niche application is in the field of organometallic chemistry. For instance, palladium-fluoroenolate complexes derived from this compound have been studied to understand reaction mechanisms like reductive elimination, which is a fundamental step in many cross-coupling reactions. researchgate.net Such research is critical for developing more efficient and selective catalytic processes.

Furthermore, this compound is a reagent for creating novel fluorinated heterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science. researchgate.net Researchers use this compound and its derivatives to synthesize new molecular entities whose properties can then be investigated for a wide range of potential applications, from new pharmaceuticals to advanced materials. Its role as a reactive intermediate allows chemists to construct complex molecules that would be difficult to access through other synthetic routes, thereby pushing the boundaries of chemical innovation.

Advanced Spectroscopic Characterization Techniques for Difluoroacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of difluoroacetonitrile by probing the magnetic environments of its constituent nuclei.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, the two fluorine atoms are chemically equivalent, attached to the same carbon atom. This results in a single resonance in the ¹⁹F NMR spectrum. For instance, in various this compound derivatives, the ¹⁹F NMR signal for the CF₂ group typically appears as a singlet in the range of -82 to -85 ppm when referenced to an external standard. figshare.com The specific chemical shift can be influenced by the molecular environment. For example, in 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetonitrile, the chemical shift is observed at -83.08 ppm. figshare.com

¹H NMR and ¹³C NMR spectroscopy provide crucial data on the hydrocarbon framework and the connectivity of the molecule.

¹H NMR: The proton in this compound (CHF₂CN) is coupled to the two adjacent fluorine atoms. This coupling results in a characteristic triplet in the ¹H NMR spectrum due to the spin-spin interaction between the proton and the two equivalent fluorine nuclei. The chemical shift and coupling constant are diagnostic of the CHF₂ group. For example, the ¹H NMR spectrum of 3-(difluoromethyl)-5-benzyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione shows a triplet of doublets for the CHF₂ proton at 6.49 ppm with a large coupling constant of 55.4 Hz, indicative of the geminal H-F coupling. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the CF₂ group exhibits a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). The nitrile carbon (C≡N) also shows a triplet, but with a smaller coupling constant (²JCF), due to the two-bond coupling with the fluorine atoms. For example, in a series of substituted 2,2-difluoroacetonitrile compounds, the CF₂ carbon appears as a triplet with a large coupling constant (J ≈ 243 Hz) around 108-109 ppm, while the nitrile carbon appears as a triplet with a smaller coupling constant (J ≈ 48 Hz) around 112-113 ppm. figshare.com

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
¹⁹F~ -82 to -85SingletN/A
¹H~ 6.5Triplet~ 55
¹³C (CF₂)~ 108-109Triplet~ 243
¹³C (C≡N)~ 112-113Triplet~ 48

19F NMR for Fluorine Atom Environments

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule, providing a unique "fingerprint."

The nitrile group (C≡N) has a characteristic strong and sharp absorption band in the IR spectrum. For saturated nitriles, this stretching vibration typically appears in the range of 2260-2240 cm⁻¹. spectroscopyonline.com In this compound derivatives, this band is consistently observed around 2257-2258 cm⁻¹. figshare.com The position of this band can be influenced by conjugation; for aromatic nitriles, the peak shifts to a lower wavenumber (2240-2220 cm⁻¹) due to electronic interactions with the aromatic ring. spectroscopyonline.com Raman spectroscopy can also detect the C≡N stretch, which is typically a strong and sharp band. uci.edu

The carbon-fluorine (C-F) stretching vibrations are typically found in the fingerprint region of the IR spectrum, generally between 1400 and 1000 cm⁻¹. Due to the presence of two C-F bonds in this compound, symmetric and asymmetric stretching modes are expected. These bands are often strong due to the high polarity of the C-F bond. In the IR spectra of various this compound derivatives, strong absorptions in the region of 1270-1100 cm⁻¹ can be attributed to C-F stretching vibrations. figshare.com Raman spectroscopy is also sensitive to C-F vibrations, with strong bands typically appearing in the 720-800 cm⁻¹ range. uci.edu

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) StretchIR, Raman2257 - 2258Strong, Sharp
Carbon-Fluorine (C-F) StretchIR1100 - 1270Strong
Carbon-Fluorine (C-F) StretchRaman720 - 800Strong

Characterization of the Nitrile (C≡N) Stretching Frequencies

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (77.03 g/mol ). nih.gov The high-energy ionization process can cause the molecular ion to fragment into smaller, characteristic ions. chemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method used to study the electronic transitions within a molecule. azooptics.com When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic orbitals, providing valuable information about the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. libretexts.orgshu.ac.uk

The absorption of UV or visible radiation by organic molecules is typically restricted to specific functional groups containing valence electrons with low excitation energy. shu.ac.uk The primary electronic transitions observed involve the excitation of electrons from sigma (σ) bonding orbitals, pi (π) bonding orbitals, and non-bonding (n) orbitals to anti-bonding sigma (σ) and anti-bonding pi (π) orbitals. researchgate.net

For this compound (CHF₂CN), the key chromophore is the nitrile group (-C≡N). The expected electronic transitions would include:

n → π* Transitions: The nitrogen atom in the nitrile group possesses a lone pair of non-bonding electrons (n). These electrons can be excited to the anti-bonding pi (π*) orbital of the carbon-nitrogen triple bond. These transitions are characteristic of unsaturated functional groups containing heteroatoms and typically occur in the UV region (200-700 nm), although they are often of low intensity. shu.ac.uk

π → π* Transitions: The nitrile group also contains two pi (π) bonds. Exciting an electron from a π bonding orbital to a π* anti-bonding orbital is also possible. These transitions are generally more intense than n → π* transitions and also occur in the experimentally accessible UV-Vis range. shu.ac.uk

σ → σ* and n → σ* Transitions: Transitions involving the sigma (σ) bonds (C-C, C-H, C-F) and the non-bonding electrons on the fluorine atoms require significantly higher energy, typically corresponding to wavelengths in the far-UV region (below 200 nm). shu.ac.ukresearchgate.net Saturated compounds with atoms having lone pairs can exhibit n → σ* transitions in the 150-250 nm range. shu.ac.uk

A hypothetical UV-Vis spectrum of this compound would be plotted as absorbance versus wavelength. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) for each peak would provide quantitative data on these electronic transitions.

Table 1: Potential Electronic Transitions in this compound

Transition TypeInvolved OrbitalsChromophoreExpected Spectral Region
n → πNon-bonding (N) to π anti-bonding-C≡NUV (200-400 nm)
π → ππ bonding to π anti-bonding-C≡NUV (200-400 nm)
n → σNon-bonding (F) to σ anti-bondingC-FFar UV (<200 nm)
σ → σσ bonding to σ anti-bondingC-C, C-F, C-HFar UV (<200 nm)

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.eduanton-paar.com The method relies on the principle of Bragg's law, where a beam of X-rays is scattered by the electron clouds of the atoms in a crystal lattice. anton-paar.com The resulting diffraction pattern of constructively interfering X-rays is unique to a specific crystal structure, acting as a fingerprint for the material. forcetechnology.com

For this compound, which is a gas at room temperature, XRD analysis would necessitate growing a single crystal of the compound at low temperatures. This is a common practice for volatile compounds and is referred to as low-temperature X-ray crystallography.

If a suitable crystal of this compound were obtained, single-crystal XRD analysis could provide a wealth of structural information, including:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal.

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position (x, y, z) of each carbon, nitrogen, hydrogen, and fluorine atom within the unit cell.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles they form.

Intermolecular Interactions: Information on how this compound molecules pack together in the solid state, revealing details about weak interactions like dipole-dipole forces or hydrogen bonds.

This data allows for the creation of a detailed three-dimensional model of the molecule's structure in the solid state. wikipedia.org While powder XRD can be used to identify crystalline phases in a bulk sample, single-crystal XRD is required for the complete determination of an unknown crystal structure. iastate.eduanton-paar.com

Table 2: Information Obtainable from XRD Analysis of Crystalline this compound

Structural ParameterDescription
Crystal SystemThe crystallographic system (e.g., monoclinic, orthorhombic) describing the cell symmetry.
Space GroupThe specific symmetry group describing the arrangement of molecules within the unit cell.
Unit Cell ParametersThe dimensions (a, b, c, α, β, γ) of the fundamental repeating block of the crystal.
Atomic CoordinatesThe (x, y, z) position of each atom in the asymmetric unit.
Bond Lengths (Å)The precise distance between covalently bonded atoms (e.g., C-F, C-C, C≡N).
Bond Angles (°)The angle formed by three connected atoms (e.g., F-C-F, F-C-C).

This table represents the type of data that would be generated from a successful XRD experiment; specific values are contingent on experimental determination.

Advanced Spectroscopic Imaging and Correlation Techniques

Beyond one-dimensional spectroscopy, advanced techniques such as spectroscopic imaging and two-dimensional (2D) correlation spectroscopy offer deeper insights into molecular structure and dynamics.

Spectroscopic Imaging combines spectroscopy with imaging to visualize the spatial distribution of chemical components. bruker.commdpi.com Techniques like Magnetic Resonance Spectroscopic Imaging (MRSI) can create "metabolite maps" by acquiring spectra from multiple small volumes (voxels) within a sample. aapm.org While typically used in biomedical applications, the principles could be adapted to study the spatial distribution or reaction dynamics of this compound in a heterogeneous sample or mixture.

Two-Dimensional (2D) Correlation Spectroscopy is a powerful method, originating in NMR but now applied to other spectroscopies, that reveals correlations between different spectral features. vscht.czlibretexts.org A 2D spectrum plots data along two frequency axes, with peaks appearing on and off the diagonal.

Diagonal Peaks correspond to the peaks in a standard 1D spectrum. ceitec.cz

Cross-Peaks (off-diagonal peaks) indicate a coupling or interaction between the two different nuclei or vibrational modes corresponding to the coordinates of the peak. libretexts.orgceitec.cz

For this compound, 2D NMR techniques would be highly informative:

COSY (Correlation Spectroscopy): A homonuclear technique that would show correlations between coupled protons. In this compound, this would primarily be used to confirm the proton environment, though its utility is limited by the presence of only one proton.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear technique that would reveal correlations between protons and directly attached carbons (¹H-¹³C) or other receptive nuclei. This would definitively link the proton signal to its specific carbon atom in the this compound molecule.

¹⁹F-¹³C Heteronuclear Correlation: Given the presence of fluorine, specialized 2D NMR experiments could be designed to show correlations between the fluorine and carbon atoms, confirming C-F bonding and providing structural information.

Similarly, 2D correlation can be applied to vibrational spectroscopy (IR and Raman) to study how different molecular vibrations are coupled or how they change in response to an external perturbation (like temperature or pressure). vscht.czjascoinc.com This could reveal, for example, how the C-F vibrations influence the C≡N stretching vibration in this compound under different conditions. jascoinc.com

Computational Chemistry and Theoretical Studies of Difluoroacetonitrile

Quantum Chemical Methodologies Applied to Difluoroacetonitrile Systems

Quantum chemical methods are central to the computational study of this compound, offering a range of techniques that balance accuracy with computational cost. researchgate.netdigitellinc.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. rsc.org They are broadly divided into ab initio, density functional theory, and semi-empirical approaches. researchgate.net

Ab initio (Latin for "from the beginning") methods compute solutions to the Schrödinger equation based on first principles, without using experimental data for parametrization. researchgate.netacs.org

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netresearchgate.net It provides a qualitative understanding of the electronic structure but neglects electron correlation, which can be critical for accurate energy predictions. ukim.mk Studies on the reaction of this compound have utilized the Restricted Hartree-Fock (RHF) method with basis sets such as STO-3G, 3-21G, and 6-31+G* to optimize molecular geometries and locate transition states. researchgate.net

To account for the electron correlation neglected in HF theory, post-Hartree-Fock methods are employed. These include:

Møller-Plesset Perturbation Theory (MP) : This method improves upon the Hartree-Fock results by adding electron correlation effects through Rayleigh-Schrödinger perturbation theory, commonly at the second (MP2), third (MP3), or fourth (MP4) order. acs.org MP2 offers a good balance of cost and accuracy for including electron correlation.

Coupled Cluster (CC) Theory : Regarded as one of the most accurate and reliable methods, CC theory constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation. Methods like CCSD (Coupled Cluster with Single and Double excitations) and CCSD(T) (which adds a perturbative treatment of triple excitations) are often considered the "gold standard" in quantum chemistry for small to medium-sized molecules.

While detailed studies focusing solely on the properties of isolated this compound using high-level CC theory are not prominent in the cited literature, these methods are foundational for obtaining benchmark-quality data for molecular structures and reaction energetics. For instance, ab initio calculations have been used to determine optimized structural parameters and barriers to internal rotation for similar fluorinated compounds.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT uses the electron density—a function of only three spatial variables—to calculate the system's energy and other properties.

The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Functionals are often grouped into categories such as:

Generalized Gradient Approximation (GGA) : e.g., PBE.

Hybrid Functionals : These mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. The B3LYP functional is a widely used example.

Meta-GGA and Hybrid Meta-GGA Functionals : e.g., M06-L.

DFT has been applied to study this compound and its reactions. For example, DFT calculations were used to investigate the oxidative addition of a copper-difluoroacetonitrile complex, revealing that stabilizing non-covalent interactions between the nitrile and an aryl group lower the reaction barrier. In another study, the B3LYP functional with the 6-31G* basis set was used to calculate the dipole moments of related diaziflurane compounds. DFT is also instrumental in studying reaction pathways, transition states, and reactivity in various chemical systems.

MethodologyFunctionalApplication to this compound SystemsReference
Density Functional Theory (DFT)Not SpecifiedInvestigation of the oxidative addition barrier for [(DMF)CuCF2CN], highlighting stabilizing non-covalent interactions.
Density Functional Theory (DFT)B3LYPCalculation of dipole moments for related anesthetic compounds.

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. Common methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap).

The reaction between the azide (B81097) anion and this compound has been studied using the AM1 semi-empirical method. researchgate.net These calculations supported a two-step reaction mechanism over a concerted one. The study compared the activation energies calculated by AM1 with those from ab initio methods, demonstrating that semi-empirical approaches can provide valuable mechanistic insights, particularly when calibrated against higher-level theory or experimental results. researchgate.net

ReactantMethodCalculated Activation Energy (First Transition State) (kcal/mol)Reference
This compound + Azide anionAM1146.5 researchgate.net

Density Functional Theory (DFT) Calculations and Functionals

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of a system in various environments, such as in solution.

While MD is a powerful tool for exploring such dynamic phenomena, specific MD simulation studies focusing explicitly on this compound are not prominent in the surveyed literature. However, MD simulations have been employed to investigate related fluorinated molecules. For instance, simulations have been used to study the atmospheric degradation of 1,1-difluoroacetone (B1306852) at the air-water interface and to model complex activated reaction systems. researchgate.net Such approaches could theoretically be applied to this compound to understand its behavior in the condensed phase, its solvation properties, and its interactions with biological macromolecules or materials.

Theoretical Investigation of Reaction Mechanisms and Transition States

A significant application of computational chemistry to this compound has been the investigation of its chemical reactivity and reaction mechanisms. researchgate.net Theoretical calculations allow for the detailed exploration of reaction pathways, the identification of transient species like transition states and intermediates, and the calculation of activation energies.

A key example is the study of the 1,3-dipolar cycloaddition of the azide anion to various fluorinated acetonitriles, including this compound. researchgate.net Computational studies compared two possible mechanisms: a concerted pathway and a two-step pathway involving a nucleophilic attack followed by ring closure. Both semi-empirical (AM1) and ab initio (RHF) calculations indicated that the two-step mechanism is energetically favored. researchgate.net The geometries of the transition states were optimized, and vibrational frequency calculations confirmed them as true saddle points (characterized by a single imaginary frequency). A related study also investigated the catalytic effect of boron trifluoride on this reaction, again using computational methods to elucidate the stepwise mechanism and the influence of the catalyst on the reaction's energetics.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of reactants, products, intermediates, and the transition states that connect them.

The theoretical investigations into the reaction of this compound with the azide anion represent a practical application of PES analysis. researchgate.net By calculating the energies of the reactants, the two transition states, and the intermediate, researchers effectively mapped the critical points along the minimum energy path of the reaction. This one-dimensional projection of the multidimensional PES is often referred to as a reaction energy profile. The analysis showed that the first transition state (nucleophilic attack) has a higher activation energy than the second (ring closure), identifying the initial attack as the rate-determining step of the reaction. researchgate.net

Calculation of Activation Energies and Reaction Pathways

A critical aspect of understanding a molecule's reactivity is the determination of activation energies (Ea) and the corresponding reaction pathways. wikipedia.orglongdom.org Activation energy represents the minimum energy required to initiate a chemical reaction. wikipedia.orglongdom.org Computational methods, particularly quantum chemical calculations, are adept at mapping out the potential energy surface of a reaction, identifying transition states, and thereby calculating the activation energy. matlantis.comlbl.gov

For this compound, theoretical studies can predict the energy barriers for various reactions, such as its decomposition or its interaction with other chemical species. These calculations often involve sophisticated methods like Density Functional Theory (DFT) and ab-initio calculations to model the electronic structure of the molecules throughout the reaction process. researchgate.netnih.gov By identifying the transition state—the highest point on the minimum energy path between reactants and products—the activation energy can be precisely determined. matlantis.com

The exploration of reaction pathways reveals the step-by-step mechanism of a chemical transformation. rsc.org For instance, in the atmospheric degradation of fluorinated compounds, computational studies can trace the reaction pathways with hydroxyl (OH) radicals, which are crucial for understanding their environmental impact. researchgate.net These studies can differentiate between various possible mechanisms, such as addition-elimination or direct abstraction, by comparing the activation energies of each pathway. The pathway with the lowest activation energy is generally the most favorable. matlantis.comrsc.org

Below is a hypothetical data table illustrating the kind of results that can be obtained from such computational studies.

Table 1: Calculated Activation Energies for Postulated Reactions of this compound

Reaction Computational Method Calculated Activation Energy (kcal/mol)
Thermal Decomposition DFT (B3LYP/6-31G*) 45.8
Reaction with OH radical (H-abstraction) CCSD(T)//aug-cc-pVTZ 12.5

Note: This data is illustrative and intended to represent typical outputs of computational chemistry studies.

Determination of Reaction Rate Coefficients and Kinetic Properties

Building upon the calculation of activation energies, computational chemistry can also predict reaction rate coefficients (k). The Arrhenius equation provides a fundamental link between activation energy, temperature, and the rate coefficient. wikipedia.org More advanced theories, such as Transition State Theory (TST), are often employed in computational studies to derive rate coefficients from first principles. wikipedia.org

TST allows for the calculation of the rate coefficient based on the properties of the reactants and the transition state, including their vibrational frequencies. researchgate.net These calculations can provide valuable kinetic data over a wide range of temperatures, which is essential for modeling complex chemical systems like atmospheric chemistry or combustion processes. researchgate.net

For this compound, theoretical calculations can determine the rate coefficients for its reactions with key atmospheric oxidants. This information is vital for assessing its atmospheric lifetime and global warming potential. The accuracy of these computationally derived rate coefficients is often validated by comparing them with available experimental data, if any exist. researchgate.net

The following table provides a representative example of how computationally determined rate coefficients might be presented.

Table 2: Calculated Reaction Rate Coefficients for this compound at 298 K

Reaction Computational Method Calculated Rate Coefficient (cm³/molecule·s)
Reaction with OH radical TST/Wigner Tunneling 1.5 x 10⁻¹⁵

Note: This data is illustrative and intended to represent typical outputs of computational chemistry studies.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for their identification and characterization. csic.es Theoretical methods can calculate various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. csic.esnih.gov

For this compound, quantum chemical calculations can predict its infrared spectrum by calculating the harmonic vibrational frequencies. wikipedia.orgnist.gov These frequencies correspond to the different modes of vibration within the molecule, such as stretching and bending of its chemical bonds. wikipedia.org The calculated spectrum can then be compared with experimental spectra to confirm the molecule's structure. The intensity of the absorption bands can also be predicted, aiding in the interpretation of experimental data. nih.gov

Similarly, computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding of each nucleus within the molecule, which is influenced by its electronic environment. csic.es The predicted chemical shifts can assist in the assignment of peaks in experimental NMR spectra.

The table below showcases the type of spectroscopic data that can be generated through computational methods.

Table 3: Predicted Spectroscopic Parameters for this compound

Spectroscopic Parameter Computational Method Predicted Value
C-N Stretch Vibrational Frequency DFT (B3LYP/6-311+G(2d,p)) 2250 cm⁻¹
C-H Stretch Vibrational Frequency MP2/aug-cc-pVTZ 3015 cm⁻¹
¹H NMR Chemical Shift GIAO-B3LYP/6-311+G(2d,p) 6.1 ppm

Note: This data is illustrative and intended to represent typical outputs of computational chemistry studies.

Conformational Analysis and Geometrical Optimizations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iupac.orgucsb.edu For any given molecule, it is crucial to identify its most stable conformation, as this corresponds to the lowest energy structure and is the most populated form of the molecule. ucsb.edutaltech.ee

Computational chemistry provides the tools to perform conformational analysis and geometry optimizations. drugdesign.orgavogadro.cc By employing methods such as molecular mechanics or quantum mechanics, the potential energy surface of the molecule can be explored to locate energy minima, which correspond to stable conformers. ucsb.edutaltech.ee Geometry optimization is the process of finding the atomic coordinates that result in the lowest possible energy for a given conformation. taltech.eedrugdesign.org

For a relatively small molecule like this compound, the conformational space is limited. However, even for simple molecules, geometry optimization is essential to obtain an accurate representation of the molecular structure, including bond lengths, bond angles, and dihedral angles. These optimized geometries are the starting point for most other computational studies, including the calculation of reaction energies and spectroscopic parameters. avogadro.cc

The table below presents the kind of structural data that can be obtained from geometry optimization calculations.

Table 4: Optimized Geometrical Parameters of this compound

Parameter Computational Method Optimized Value
C-C Bond Length MP2/6-311G(d,p) 1.46 Å
C-F Bond Length MP2/6-311G(d,p) 1.35 Å
C-H Bond Length MP2/6-311G(d,p) 1.09 Å
C≡N Bond Length MP2/6-311G(d,p) 1.15 Å
F-C-F Bond Angle MP2/6-311G(d,p) 108.5°

Note: This data is illustrative and intended to represent typical outputs of computational chemistry studies.

Environmental Fate and Atmospheric Degradation Pathways of Difluoroacetonitrile Based on Analogous Studies

Degradation Processes at Air-Water and Other Environmental Interfaces

While gas-phase reactions are the dominant atmospheric sink, processes occurring at interfaces, particularly the air-water interface of clouds, fog, and aerosols, can also contribute to the degradation of water-soluble compounds. Difluoroacetonitrile is expected to undergo hydrolysis, though the rate is likely pH-dependent. phytosafe.commdpi.comacs.org The hydrolysis of this compound is a known method for producing difluoroacetic acid. arizona.edu

CHF₂CN + 2H₂O → CHF₂COOH + NH₃

Furthermore, studies on difluoroacetone at the air-water interface show that the degradation initiated by OH radicals can be significantly different from the gas phase. At this interface, the reaction of OH with the methyl group of difluoroacetone was found to be much faster than the reaction with the difluoromethyl group, which is the opposite of what occurs in the gas phase. This suggests that for this compound, heterogeneous reactions on the surface of atmospheric water droplets could alter its degradation pathways and lifetime compared to purely gas-phase estimates.

**7.3. Identification and Mechanistic Understanding of Degradation Products (Drawing insights from analogous compounds like COF₂, CO, CO₂) **

The atmospheric oxidation of this compound is expected to lead to the formation of several smaller, more oxidized products. Based on the degradation pathways of analogous compounds like difluoroacetone, the C-C bond in the intermediate alkoxy radical (OCF₂CN) is expected to break.

This cleavage would likely lead to the formation of carbonyl fluoride (B91410) (COF₂) and a cyano radical (•CN). The cyano radical would then be further oxidized. The complete atmospheric degradation of this compound is predicted to ultimately yield COF₂, which itself is further hydrolyzed in atmospheric water to carbon dioxide (CO₂) and hydrogen fluoride (HF). researchgate.net

Table 2: Expected Degradation Products of this compound Based on Analogous Compounds

Product Chemical Formula Precursor/Pathway
Carbonyl Fluoride COF₂ Primary oxidation product from C-C bond cleavage. researchgate.net
Carbon Dioxide CO₂ Formed from the hydrolysis of COF₂.
Hydrogen Fluoride HF Formed from the hydrolysis of COF₂.

The thermal decomposition of similar compounds like bromothis compound (B1304025) also yields carbon oxides, hydrogen fluoride, and nitrogen oxides, further supporting the formation of these types of end products. ies-ltd.ch

Theoretical Prediction of Atmospheric Lifetime and Persistence

The atmospheric lifetime of a compound is primarily determined by its reaction rate with OH radicals. Using the rate coefficient for the analogous compound, 1,1-difluoroacetone (B1306852) (k_OH = 1.04 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹), and a typical global average OH radical concentration, an atmospheric lifetime can be estimated. researchgate.netacs.org

The atmospheric lifetime of 1,1-difluoroacetone is calculated to be approximately 0.30 years. researchgate.netacs.org Another study estimates a slightly longer lifetime of 1.2 years. Given the structural similarities, the atmospheric lifetime of this compound is expected to be in a similar range, on the order of several months to a year. This relatively short lifetime means it is not expected to persist in the atmosphere long enough to be transported to the stratosphere in significant quantities. Therefore, its contribution to stratospheric ozone depletion would be negligible.

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound CHF₂CN
1,1-Difluoroacetone (DFA) CHF₂C(O)CH₃
Hydroxyl Radical •OH
Chlorine Atom Cl
Hydroperoxy Radical HO₂•
Molecular Oxygen O₂
Nitrogen Monoxide NO
Carbonyl Fluoride COF₂
Carbon Monoxide CO
Carbon Dioxide CO₂
Formyl Fluoride HFCO
Trifluoroacetic Aldehyde CF₃CHO
Hydrogen Fluoride HF
Difluoroacetic Acid CHF₂COOH
Ammonia NH₃
Cyano Radical •CN

Computational Modeling of Environmental Transformation Kinetics

The environmental transformation kinetics of this compound (CHF₂CN) are not extensively documented in experimental literature. Consequently, computational modeling serves as a critical tool for predicting its atmospheric fate and degradation pathways. These theoretical studies often draw parallels with analogous, structurally similar fluorinated compounds to estimate the reactivity and transformation kinetics of this compound. By employing high-level quantum chemical calculations, researchers can elucidate reaction mechanisms, calculate rate coefficients, and predict the atmospheric lifetime and potential degradation products.

Theoretical investigations into the atmospheric degradation of analogous fluorinated molecules, such as difluoroacetone and other hydrofluorocarbons, provide a framework for understanding the potential behavior of this compound. rsc.orgacs.org These studies predominantly focus on the reactions with hydroxyl radicals (•OH), which are the primary daytime oxidants in the troposphere. copernicus.org Computational methods like Density Functional Theory (DFT) and coupled-cluster techniques, such as CCSD(T), are utilized to model these complex reactions. acs.orgrsc.orgresearchgate.net

For instance, studies on analogous compounds investigate the kinetics of H-atom abstraction by •OH radicals. rsc.org The calculations determine the energy barriers for these reactions, which are crucial for calculating the rate coefficients. The rate coefficients are temperature-dependent and are essential for estimating the atmospheric lifetime of the compound. researchgate.net For example, computational studies on 1,1-difluoroacetone, an analogous compound, have calculated the rate coefficients for its reaction with •OH radicals to be 1.04 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org

The general approach involves:

Identification of Reaction Pathways: Computational models explore various possible degradation pathways, primarily initiated by •OH radicals. This includes identifying the most likely sites for hydrogen abstraction. rsc.org

Calculation of Rate Coefficients: Using methods like Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) corrections, the rate coefficients for the identified reaction pathways are calculated over a range of atmospheric temperatures. rsc.orgresearchgate.net

Identification of Degradation Products: The subsequent reactions of the initial radical products are modeled to predict the final degradation products. For many fluorinated compounds, this can lead to the formation of species like carbonyl fluoride (COF₂), carbon dioxide (CO₂), and various acids. rsc.orgacs.orgresearchgate.net

While direct computational studies on this compound are scarce, the methodologies applied to analogous fluorinated compounds provide a robust blueprint for predicting its environmental transformation kinetics. These theoretical models are invaluable for assessing the environmental impact of new and existing chemical compounds in the absence of experimental data. nih.gov

Table of Analogous Compound Reaction Kinetics

The following table presents computational data for compounds analogous to this compound, illustrating the types of kinetic parameters derived from such studies.

CompoundReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Atmospheric LifetimeReference
Difluoroacetone•OH1.39 × 10⁻¹⁴297- rsc.org
1,1-Difluoroacetone•OH1.04 × 10⁻¹³2980.30 years acs.org
1,1-DifluoroacetoneCl3.45 × 10⁻¹³298- acs.org
HFC-1447fz•OH1.66 × 10⁻¹²2987 days rsc.org

Future Research Directions and Emerging Innovations in Difluoroacetonitrile Chemistry

Development of Highly Selective and Stereocontrolled Synthetic Methods

The synthesis of complex, biologically active molecules often requires precise control over the three-dimensional arrangement of atoms. A significant area of future research lies in the development of highly selective and stereocontrolled methods for the incorporation of the difluoroacetonitrile moiety.

Current efforts in organic synthesis are heavily focused on creating methods that are not only efficient but also highly selective. rsc.org For this compound, this translates to developing reactions that can introduce the CHF2CN group into a molecule at a specific location and with a specific spatial orientation. This is particularly crucial in the synthesis of chiral drug molecules, where only one enantiomer may exhibit the desired therapeutic effect.

Researchers are exploring various strategies to achieve this, including the use of chiral catalysts in asymmetric catalysis to produce molecules with high enantiopurity. numberanalytics.com The development of stereocontrolled polymerization techniques, such as acyclic diene metathesis (ADMET) polymerization, allows for the synthesis of polymers with predictable cis:trans ratios, which can dramatically influence their material properties. chemrxiv.org The ability to control the stereochemistry during the synthesis of difluoromethylated compounds is a significant challenge and a key focus for future work. researchgate.net

Discovery of Novel Reactivity Modes and Catalytic Applications

The exploration of new ways in which this compound can react and be used in catalysis is a major driver of innovation. indiana.edu By understanding the fundamental reactivity of this compound, chemists can devise new strategies for constructing complex molecules. lookchem.com

Future research will likely focus on uncovering novel reactivity modes, moving beyond traditional transformations. This could involve the use of innovative catalytic systems, including those based on earth-abundant metals, to enable previously inaccessible bond formations. indiana.edursc.org The goal is to develop more sustainable and efficient catalytic processes. schrodinger.com Supramolecular approaches, where molecules are brought together in a controlled manner, could also be used to mediate the reactivity of this compound and achieve high selectivity. beilstein-journals.org

Key areas for exploration include:

New Catalytic Systems: Investigating underutilized metals and novel ligand designs to unlock new reaction pathways. indiana.edu

Bio-inspired Catalysis: Drawing inspiration from enzymes to design highly efficient and selective catalysts for this compound transformations. rsc.org

Sustainable Catalysis: Developing catalytic processes that are more environmentally friendly, for instance, by using earth-abundant metals. indiana.edu

Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design and Discovery

AI and ML algorithms can be used to:

Predict Reaction Outcomes: By learning from existing reaction data, ML models can predict the success and selectivity of new reactions involving this compound.

Design Novel Molecules: AI can generate new molecular structures with desired properties, which can then be synthesized in the lab. mdpi.com

Optimize Reaction Conditions: Machine learning can help identify the optimal conditions for a chemical reaction, leading to higher yields and purity. google.com

The use of AI in chemistry is still in its early stages, but it holds immense promise for accelerating the discovery of new drugs and materials based on the this compound scaffold. mdpi.comnih.gov

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and developing new ones. youtube.com Advanced in situ spectroscopic techniques allow chemists to observe chemical reactions as they happen, providing valuable insights into the transient intermediates and transition states that govern the reaction pathway. european-mrs.comfrontiersin.org

Techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, products, and intermediates in real-time. youtube.comeuropean-mrs.com This information is invaluable for:

Identifying Reactive Intermediates: Pinpointing the short-lived species that are key to the reaction mechanism. rsc.org

Determining Reaction Kinetics: Measuring the rates of different steps in the reaction to understand how the reaction proceeds.

Elucidating Catalytic Cycles: Mapping out the complete cycle of a catalyst in a reaction.

The application of these techniques to reactions involving this compound will provide a clearer picture of its reactivity and guide the development of more efficient and selective synthetic methods. nih.gov

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling has become an indispensable tool in modern chemistry, allowing researchers to simulate and predict the behavior of molecules and reactions. researchgate.netservice.gov.uk For this compound, computational models can be used to understand its electronic structure, predict its reactivity, and design new catalysts for its transformation. st-andrews.ac.uked.ac.uk

Future research in this area will focus on refining existing computational models to improve their accuracy and predictive power. preprints.org This will involve:

Developing More Accurate Theoretical Methods: Improving the underlying quantum mechanical methods used to describe the behavior of electrons in molecules.

Incorporating More Realistic Models of the Reaction Environment: Accounting for the effects of solvent and other molecules on the reaction.

Validating Computational Predictions with Experimental Data: Ensuring that the computational models accurately reflect reality by comparing their predictions to experimental results. nih.gov

The development of more powerful computational models will enable chemists to design new experiments and accelerate the discovery of new applications for this compound. nih.gov

Exploration of this compound in Sustainable Chemistry and Novel Functional Materials

The principles of sustainable chemistry, or green chemistry, aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.ukfrontiersin.org this compound has the potential to play a significant role in this area.

Future research will explore the use of this compound in the synthesis of:

Renewable Materials: Developing new materials from renewable feedstocks. frontiersin.org

Biodegradable Polymers: Creating plastics that can break down naturally in the environment. mckinsey.com

Energy Materials: Designing new materials for applications in batteries, solar cells, and other energy storage and conversion devices. ed.ac.ukucl.ac.uk

Furthermore, the unique properties of the difluoromethyl group make this compound an attractive building block for the creation of novel functional materials. st-andrews.ac.uked.ac.ukmdpi.com These materials could have applications in a wide range of fields, from electronics and optics to medicine. seedsprint.comcas.orgknowledge-sourcing.com

Q & A

Q. What spectroscopic techniques are commonly employed to characterize the molecular structure of difluoroacetonitrile, and what key parameters are derived?

Microwave spectroscopy is a primary method for analyzing rotational transitions and hyperfine structures, enabling precise determination of bond lengths, angles, and electric dipole moments. For this compound, studies using 14N-nuclear quadrupole coupling constants and isotopic substitution (e.g., 15N) reveal small bending angles in the CCN moiety and dipole moment values . Key parameters include rotational constants (e.g., AA, BB, CC) and quadrupole coupling constants, which inform molecular geometry and electronic distribution.

Q. What is the standard synthetic route for this compound, and what purification steps ensure high-purity yields?

this compound is synthesized by reacting 15N-ammonia with ethyldifluoroacetate at −60°C. Post-reaction, excess ammonia is removed via vacuum distillation, and dehydration with P₂O₅/SiO₂ under vacuum yields the final product. Trapping at liquid nitrogen temperature ensures purity. Critical quality checks include rotational spectroscopy to confirm isotopic enrichment and absence of byproducts .

Q. How should researchers document experimental procedures for synthesizing and characterizing this compound to ensure reproducibility?

Follow journal guidelines (e.g., Pharmaceutical Research):

  • Detail reactant ratios, isotopic sources (e.g., 15N-ammonia), and reaction conditions (temperature, pressure).
  • Specify purification methods (e.g., vacuum distillation parameters).
  • Include spectroscopic data (rotational constants, hyperfine splitting patterns) in tables or supplementary materials .

Advanced Research Questions

Q. How does isotopic substitution (e.g., 15N, deuterium) resolve ambiguities in this compound’s molecular structure?

Isotopic substitution minimizes hyperfine splitting interference (e.g., 14N quadrupole coupling) and refines rotational constants. For example, 15N-difluoroacetonitrile simplifies Stark effect analysis for dipole moment determination. Deuterated isotopomers further clarify bending angles in the CCN moiety, which deviate by ~2° from linearity due to fluorine electronegativity .

Q. What methodological challenges arise when reconciling structural data from microwave spectroscopy with computational models?

Discrepancies often stem from:

  • Isotopic effects : Computational models may not fully account for isotopic mass differences in rotational constants.
  • Electron correlation : Density functional theory (DFT) may underestimate fluorine-induced bending angles.
  • Experimental error : Phase stabilization of microwave sources (e.g., ±5×10⁻⁷ accuracy) impacts line-splitting measurements. Cross-validation with 13C-substituted isotopomers is recommended .

Q. How can researchers address contradictions in reported dipole moments or hyperfine coupling constants across studies?

  • Compare instrumentation : Stark spectrometer modulation frequencies (e.g., 100 kHz vs. 1 MHz) affect resolution.
  • Replicate isotopic purity : Trace 14N contamination in 15N-labeled samples alters quadrupole coupling constants.
  • Reanalyze raw data : Apply Bayesian fitting to resolve overlapping hyperfine lines in congested spectra .

Q. What strategies optimize the detection of weak rotational transitions in this compound for high-resolution studies?

  • Use a 4-meter Stark cell with phase-stabilized microwave sources (referenced to atomic clocks) to enhance signal-to-noise ratios.
  • Conduct experiments at low temperatures (<−50°C) to reduce Doppler broadening.
  • Employ double-resonance techniques to isolate transitions obscured by hyperfine splitting .

Methodological Best Practices

Q. What statistical or computational tools are critical for analyzing rotational spectroscopy data?

  • SPFIT/SPCAT : Software for fitting rotational constants and hyperfine parameters.
  • Gaussian or ORCA : To compute theoretical dipole moments and compare with Stark effect measurements.
  • Bayesian inference : For uncertainty quantification in line-splitting analysis .

Q. How should researchers archive spectroscopic datasets for reproducibility and peer validation?

  • Deposit raw rotational spectra in repositories like Dryad or figshare with DOIs.
  • Include metaInstrument calibration details, isotopic purity certificates, and temperature/pressure logs .

Tables for Key Parameters

Parameter Value for CHF₂CN Technique Reference
Electric Dipole Moment (μ)3.72 ± 0.02 DStark Effect
C–C Bond Length1.458 ÅMicrowave Spectroscopy
C≡N Bond Length1.157 ÅIsotopic Substitution
CCN Bending Angle~178°14N-Quadrupole Coupling

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.